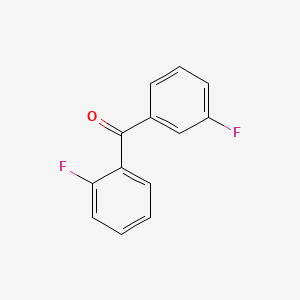

2,3'-Difluorobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-fluorophenyl)-(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTSFZMOEFGUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206865 | |

| Record name | Benzophenone, 2,3'-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58139-11-0 | |

| Record name | (2-Fluorophenyl)(3-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58139-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone, 2,3'-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058139110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 2,3'-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3'-Difluorobenzophenone

CAS Number: 58139-11-0

Introduction

2,3'-Difluorobenzophenone is a halogenated aromatic ketone that serves as a valuable, albeit less common, building block in synthetic organic chemistry. Its structure, featuring two fluorine atoms at the 2 and 3' positions of the phenyl rings, imparts unique electronic properties and conformational constraints that are of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of fluorine can influence a molecule's metabolic stability, binding affinity to biological targets, and photophysical properties.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a validated synthetic protocol, expected spectroscopic characteristics, and potential applications. While detailed experimental data for this specific isomer is not as prevalent in the literature as for its symmetric counterparts, this document synthesizes available information and established chemical principles to offer a robust resource for scientific professionals.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 58139-11-0 | [1] |

| Molecular Formula | C₁₃H₈F₂O | [1] |

| Molecular Weight | 218.20 g/mol | [1] |

| IUPAC Name | (2-fluorophenyl)(3-fluorophenyl)methanone | [2] |

| Boiling Point | 176-178 °C at 16 torr | [3] |

| Density | 1.239 g/cm³ | [2] |

Synthesis and Purification

The most established and versatile method for the synthesis of diaryl ketones, including difluorobenzophenones, is the Friedel-Crafts acylation.[4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of the asymmetrically substituted this compound, a logical approach is the reaction of fluorobenzene with 2-fluorobenzoyl chloride or the reaction of 3-fluorobenzoyl chloride with fluorobenzene, both catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The former is often preferred due to the potential for ortho-para direction by the fluorine substituent on the benzene ring.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a plausible and chemically sound method for the synthesis of this compound.

Step 1: Reaction Setup

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber), add anhydrous aluminum chloride (1.1 equivalents) and an excess of fluorobenzene (which can also serve as the solvent).

-

Cool the mixture in an ice bath to 0-5 °C with stirring.

Step 2: Acylation

-

Slowly add 2-fluorobenzoyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C. The evolution of HCl gas will be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

Step 3: Quenching and Work-up

-

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

Step 4: Purification

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthesis Workflow Diagram

Caption: Friedel-Crafts acylation workflow for the synthesis of this compound.

Spectroscopic Analysis (Expected Features)

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-7.8 ppm). The eight aromatic protons will exhibit splitting patterns influenced by both homo- and heteronuclear (H-F) coupling. Protons ortho to the fluorine atoms will show the largest coupling constants.

-

¹³C NMR: The spectrum will display 13 distinct carbon signals. The carbonyl carbon is expected to appear significantly downfield (around δ 190-195 ppm). The carbons directly bonded to fluorine will show a large one-bond C-F coupling constant (¹JCF), and other carbons in the fluorinated rings will exhibit smaller two- and three-bond couplings.

-

¹⁹F NMR: This is a key technique for characterizing fluorinated compounds. The spectrum should show two distinct signals, one for the fluorine at the 2-position and another for the fluorine at the 3'-position. The chemical shifts will be indicative of their electronic environment, and they may show coupling to each other if through-space interaction is possible, as well as coupling to nearby protons.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch is expected in the region of 1660-1680 cm⁻¹. Additionally, C-F stretching vibrations will be present, typically in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be observed.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 218.20. Common fragmentation patterns for benzophenones include the loss of the phenyl and fluorophenyl groups.

Reactivity and Applications

This compound is a versatile intermediate for further chemical transformations.

-

Nucleophilic Addition to the Carbonyl Group: The ketone functionality can undergo reactions with various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. Reduction with agents like sodium borohydride will yield the corresponding secondary alcohol.

-

Building Block in Medicinal Chemistry: The difluorobenzophenone scaffold is of interest in drug discovery. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can modulate the pKa of nearby functional groups. The benzophenone core itself is found in a number of biologically active molecules.

-

Precursor for Polymers and Materials: Symmetrically substituted difluorobenzophenones, such as the 4,4'-isomer, are important monomers for high-performance polymers like polyether ether ketone (PEEK). While less common, the 2,3'-isomer could be explored for the synthesis of novel polymers with tailored properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling aromatic ketones and fluorinated organic compounds should be followed.

-

General Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Disclaimer: This information is for research and development purposes only. A comprehensive and compound-specific Safety Data Sheet from a reputable supplier should always be consulted before handling this chemical.

References

-

Chemchart. 2-FLUOROBENZOYL CHLORIDE (393-52-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents. [Link]

- Google Patents. CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone.

-

Khan Academy. Friedel-Crafts acylation. [Link]

-

International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

-

The Chemical Properties and Synthesis of 2,4'-Difluorobenzophenone. Ningbo Inno Pharmchem Co., Ltd.[Link]

Sources

2,3'-Difluorobenzophenone molecular structure

An In-depth Technical Guide to the Molecular Structure of Difluorobenzophenones

Senior Application Scientist Note: Detailed experimental and structural data for 2,3'-Difluorobenzophenone (CAS: 58139-11-0) are not extensively available in peer-reviewed literature or spectral databases. To provide a comprehensive and technically robust guide, this document will focus on the closely related and well-characterized isomer, 2,4'-Difluorobenzophenone (CAS: 342-25-6) . The principles of synthesis and structural elucidation detailed herein are directly applicable to the study of other difluorobenzophenone isomers, including the 2,3'- variant.

Introduction

The benzophenone scaffold is a ubiquitous and vital structure in medicinal chemistry and materials science, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, such as metabolic stability, binding affinity, and lipophilicity.[3][4] Difluorobenzophenones, therefore, represent a class of compounds with significant potential in drug discovery and the development of high-performance polymers like Polyether ether ketone (PEEK).[5][6] This guide provides an in-depth analysis of the molecular structure of 2,4'-Difluorobenzophenone, detailing its synthesis, structural characterization through modern spectroscopic techniques, and key applications.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application and study. 2,4'-Difluorobenzophenone is an achiral molecule with the properties summarized below.

| Property | Value | Reference |

| Chemical Name | (2-Fluorophenyl)(4-fluorophenyl)methanone | |

| CAS Number | 342-25-6 | [7] |

| Molecular Formula | C₁₃H₈F₂O | [8] |

| Molecular Weight | 218.20 g/mol | [8][9] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 22-24 °C | [10] |

| Boiling Point | 176-178 °C / 16 mmHg | [10] |

| InChIKey | LKFIWRPOVFNPKR-UHFFFAOYSA-N | [8][11] |

Synthesis of 2,4'-Difluorobenzophenone

The primary and most industrially viable method for synthesizing 2,4'-Difluorobenzophenone is the Friedel-Crafts acylation .[7][12] This electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between one of the fluorinated rings and the carbonyl carbon.

Causality of Experimental Design

The choice of the Friedel-Crafts acylation is dictated by its efficiency and reliability for forming aryl ketones. The mechanism involves the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[13][14]

Key Mechanistic Steps:

-

Generation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), abstracts the chloride from 2-fluorobenzoyl chloride. This forms a resonance-stabilized acylium ion, which is the key electrophile.[15][16]

-

Electrophilic Attack: The π-electrons of the nucleophilic fluorobenzene ring attack the acylium ion. The fluorine atom on fluorobenzene is an ortho-, para-director; however, the para-position is sterically favored, leading to the 4'-substitution pattern.

-

Rearomatization: The resulting intermediate, an arenium ion, loses a proton to restore aromaticity. The AlCl₃ catalyst is regenerated in the workup phase.[15]

The ketone product forms a complex with the AlCl₃ catalyst, necessitating the use of stoichiometric amounts of the catalyst.[13] An aqueous workup is required to break this complex and isolate the final product.

Caption: Friedel-Crafts acylation workflow for 2,4'-Difluorobenzophenone synthesis.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative method for the synthesis of 2,4'-Difluorobenzophenone.[12][17]

-

Reactor Setup: To a dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add fluorobenzene (1.2 equivalents) and a suitable solvent (e.g., dichloromethane).

-

Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Acyl Chloride Addition: Add 2-fluorobenzoyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes, maintaining the reaction temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction & Purification: Separate the organic layer. Wash the organic layer sequentially with water, 1 M sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield high-purity 2,4'-Difluorobenzophenone.[17]

Structural Elucidation: A Spectroscopic Approach

Confirming the molecular structure of a synthesized compound is a critical, self-validating step in chemical research. A combination of spectroscopic techniques provides unambiguous evidence for the identity and purity of 2,4'-Difluorobenzophenone.

Caption: Workflow for the structural elucidation of 2,4'-Difluorobenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For 2,4'-Difluorobenzophenone, the eight aromatic protons will appear as complex multiplets in the downfield region (typically 7.0-8.0 ppm). The asymmetry of the molecule means all eight protons are chemically non-equivalent, leading to a complex splitting pattern due to both H-H and H-F couplings.[11]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's asymmetry, 13 distinct signals are expected (one for each carbon). A key feature is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atoms. The carbon directly bonded to fluorine (¹JCF) will show a large coupling constant (typically >240 Hz), while carbons two (²JCF) or three (³JCF) bonds away will show smaller couplings.[18] This C-F coupling is definitive proof of the fluorine atoms' positions on the aromatic rings. The carbonyl carbon (C=O) typically appears significantly downfield (~195 ppm).

-

¹⁹F NMR Spectroscopy: With a natural abundance of 100% and high sensitivity, ¹⁹F NMR is highly informative.[19][20] For 2,4'-Difluorobenzophenone, two distinct signals are expected, one for each of the non-equivalent fluorine atoms. The chemical shifts of these signals are highly sensitive to their electronic environment, confirming the presence of two different fluorophenyl rings.[21]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2,4'-Difluorobenzophenone is dominated by several key absorptions.[22][23]

-

C=O Stretch: A strong, sharp absorption band in the region of 1660-1680 cm⁻¹ is characteristic of the carbonyl group of an aryl ketone.[24] This is often the most prominent peak in the spectrum.

-

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region are indicative of the carbon-fluorine bonds.

-

Aromatic C=C Stretch: Medium to weak bands in the 1400-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic rings.[25]

-

Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹ confirm the presence of hydrogens on the aromatic rings.[25]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.[26]

-

Molecular Ion Peak (M⁺): In electron ionization (EI) mass spectrometry, 2,4'-Difluorobenzophenone will show a prominent molecular ion peak at an m/z (mass-to-charge ratio) of 218 , corresponding to its molecular weight.[11]

-

Fragmentation Pattern: The molecular ion is unstable and fragments in predictable ways.[27] Key fragments for benzophenones include the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of acylium ions. Expected fragment ions for 2,4'-Difluorobenzophenone would include:

Applications in Research and Industry

Difluorobenzophenones are valuable intermediates with significant applications in both materials science and medicinal chemistry.

-

High-Performance Polymers: The most significant industrial application of difluorobenzophenones, particularly the 4,4'- isomer, is as a key monomer in the synthesis of polyaryletherketones (PAEKs), such as PEEK.[5][6] These polymers are prized for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in the aerospace, automotive, and medical industries.[29] The synthesis involves a nucleophilic aromatic substitution reaction where the electron-withdrawing effect of the ketone group activates the fluorine atoms as leaving groups.[29] Research has also explored the use of 2,4'- and 3,5-isomers to create PEEK analogues with modified properties, such as increased solubility or different thermal characteristics.[30]

-

Medicinal Chemistry: The benzophenone core is a "privileged scaffold" in drug discovery.[1] The incorporation of fluorine can enhance a drug candidate's metabolic stability and binding interactions.[3][31] Fluorinated benzophenones have been investigated as multipotent agents for conditions like Alzheimer's disease, targeting enzymes such as β-secretase (BACE-1) and acetylcholinesterase (AChE).[1] The specific substitution pattern of the fluorine atoms can be fine-tuned to optimize biological activity and pharmacokinetic properties.

Conclusion

2,4'-Difluorobenzophenone serves as an exemplary model for understanding the molecular structure and properties of the broader class of difluorobenzophenones. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process. The definitive confirmation of its asymmetric structure relies on a multi-faceted spectroscopic approach, where ¹H, ¹³C, and particularly ¹⁹F NMR, in conjunction with IR and Mass Spectrometry, provide a complete and self-validating picture of its molecular architecture. The insights gained from studying this molecule are pivotal for its application as a building block in the synthesis of advanced polymers and novel therapeutic agents, underscoring the critical role of fluorination in modern chemistry.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Synthesis of 2,4'-Difluorobenzophenone. Retrieved from [Link]

-

Mphahane, N., Mosa, R., & Fotsing, J. R. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(63), 36046-36063. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Comprehensive Overview of 4,4'-Difluorobenzophenone: Applications and Synthesis. Retrieved from [Link]

-

Pউন্ট, T., & Sun, H. (2016). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 81(17), 7731-7738. Available from: [Link]

-

Diva Portal. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing high-purity 2,4'-difluorobenzophenone.

-

Ewing, Z. B. (2016). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Wright State University. Available from: [Link]

-

BYJU'S. (n.d.). Friedel-Crafts Alkylation And Acylation Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4'-Difluorobenzophenone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Retrieved from [Link]

- Google Patents. (n.d.). New Process for Friedel-Crafts Reaction, and Catalyst Therefore.

-

ResearchSpace@UKZN. (n.d.). Synthesis of fluorinated benzophenones and phenylcoumarins. Retrieved from [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. Available from: [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 2,4'-DIFLUOROBENZOPHENONE. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Diva Portal. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs. Retrieved from [Link]

-

MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

- Google Patents. (n.d.). Process for Preparing 4,4' Difluorobenzophenone.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Supporting Information. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

-

RSC Publishing. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2,4'-Difluorobenzophenone. Retrieved from [Link]

-

University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Michigan State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Fiehn Lab. (n.d.). MS/MS fragmentation. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4'-Difluorobenzophenone - Optional[13C NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. specialchem.com [specialchem.com]

- 7. nbinno.com [nbinno.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. 2,4'-Difluorobenzophenone | C13H8F2O | CID 67651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. 2,4'-Difluorobenzophenone(342-25-6) 1H NMR spectrum [chemicalbook.com]

- 12. CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 15. byjus.com [byjus.com]

- 16. youtube.com [youtube.com]

- 17. 2,4'-Difluorobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 18. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 19. 19Flourine NMR [chem.ch.huji.ac.il]

- 20. biophysics.org [biophysics.org]

- 21. diva-portal.org [diva-portal.org]

- 22. 2,4'-Difluorobenzophenone(342-25-6) IR Spectrum [chemicalbook.com]

- 23. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. uanlch.vscht.cz [uanlch.vscht.cz]

- 26. chemguide.co.uk [chemguide.co.uk]

- 27. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. | Semantic Scholar [semanticscholar.org]

- 31. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

2,3'-Difluorobenzophenone synthesis pathway

An In-depth Technical Guide to the Synthesis of 2,3'-Difluorobenzophenone

Abstract

This compound is a diaryl ketone featuring fluorine substituents on two distinct aromatic rings. This structural motif is of increasing interest to researchers in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine atoms, such as enhanced metabolic stability, altered electronic characteristics, and improved binding affinity in biological targets. This guide provides a comprehensive overview of the principal synthetic pathways for this compound, designed for chemistry professionals. We will dissect three core synthetic strategies: Friedel-Crafts Acylation, Grignard Reagent Addition, and Palladium-Catalyzed Suzuki-Miyaura Coupling. Each section explains the underlying reaction mechanism, provides detailed, field-tested experimental protocols, and discusses the rationale behind procedural choices to ensure reproducibility and high yields.

Introduction: The Strategic Importance of Fluorinated Benzophenones

The diaryl ketone scaffold is a privileged structure in drug discovery and functional materials. The introduction of fluorine atoms can profoundly influence a molecule's lipophilicity, pKa, and conformation, making fluorinated analogues like this compound valuable synthetic targets. This guide moves beyond simple recitation of reactions to provide a causal understanding of the synthesis, enabling researchers to troubleshoot and adapt these methodologies for their specific applications.

Pathway I: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forging carbon-carbon bonds between an aromatic ring and an acyl group.[1][2] For the synthesis of this compound, this involves the electrophilic aromatic substitution of fluorobenzene with 3-fluorobenzoyl chloride.

Mechanistic Rationale

The reaction is initiated by a strong Lewis acid, typically aluminum chloride (AlCl₃), which coordinates to the chlorine atom of the 3-fluorobenzoyl chloride. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (R-C≡O⁺). This potent electrophile is then attacked by the electron-rich π-system of the fluorobenzene ring.

A critical consideration is regioselectivity. The fluorine atom on fluorobenzene is an ortho-, para-directing group due to its +M (mesomeric) effect, which outweighs its strong -I (inductive) effect in directing the substitution. However, the powerful inductive effect deactivates the ring towards electrophilic attack compared to benzene.[3] The acylation will yield a mixture of isomers, primarily the desired 2,3'-isomer and the 4,3'-isomer, with the para-substituted product often favored due to reduced steric hindrance.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize this compound via the AlCl₃-catalyzed acylation of fluorobenzene.

Materials:

-

3-Fluorobenzoyl chloride

-

Fluorobenzene (used as both reactant and solvent)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

5% Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil) to maintain an inert atmosphere (N₂ or Argon).

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents). Add excess fluorobenzene, which serves as both the limiting reagent and the solvent. Cool the suspension to 0 °C using an ice-water bath.

-

Reagent Addition: Add 3-fluorobenzoyl chloride (1.0 equivalent) to the dropping funnel. Add the 3-fluorobenzoyl chloride dropwise to the stirred AlCl₃/fluorobenzene suspension over 30-45 minutes. Maintain the internal temperature below 10 °C. The formation of the acylium ion complex is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC). The reaction mixture will typically become dark and viscous.[4]

-

Workup: Once the reaction is complete, cool the flask back to 0 °C and cautiously pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum chloride-ketone complex and quenches the catalyst.[3]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, water, 5% sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel or by recrystallization to isolate the this compound.

Data Summary: Friedel-Crafts Acylation

| Reagent/Parameter | Molar Eq. | Notes |

| 3-Fluorobenzoyl Chloride | 1.0 | Limiting Reagent |

| Fluorobenzene | >3.0 | Reactant and Solvent |

| Aluminum Chloride (AlCl₃) | 1.1 - 1.3 | Must be anhydrous. A stoichiometric amount is needed as it complexes with the product ketone.[1] |

| Temperature | 0 °C to RT | Initial cooling is critical to control the exothermic reaction. |

| Reaction Time | 4 - 6 hours | Monitor by TLC for consumption of starting material. |

| Typical Yield | 40 - 60% | Yield is dependent on purification efficiency due to isomer formation. |

Visualization: Friedel-Crafts Mechanism

Caption: Mechanism of Friedel-Crafts acylation for this compound synthesis.

Pathway II: Grignard Reaction

The Grignard reaction provides a powerful and regiochemically precise method for C-C bond formation.[5] For an unsymmetrical ketone like this compound, two primary retrosynthetic disconnections are viable. We will focus on the reaction between 2-fluorophenylmagnesium bromide and 3-fluorobenzoyl chloride.

Mechanistic Rationale

This pathway begins with the formation of a Grignard reagent from an aryl halide (1-bromo-2-fluorobenzene) and magnesium metal in an anhydrous ether solvent.[6][7] The resulting organomagnesium compound acts as a potent nucleophile, with a highly polarized C-Mg bond that behaves like a carbanion. This nucleophile readily attacks the electrophilic carbonyl carbon of 3-fluorobenzoyl chloride.

The primary challenge in any Grignard synthesis is the absolute requirement for anhydrous conditions, as the reagent is a strong base and will be instantly quenched by protic sources like water.[5][6] Another potential side reaction is Wurtz-type homocoupling of the Grignard reagent, which can form biphenyl impurities.[5]

Experimental Protocol: Grignard Synthesis

Objective: To synthesize this compound via the addition of a Grignard reagent to an acyl chloride.

Materials:

-

1-Bromo-2-fluorobenzene

-

Magnesium turnings (activated)

-

Iodine (crystal, as initiator)

-

Anhydrous Tetrahydrofuran (THF)

-

3-Fluorobenzoyl chloride

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Diethyl ether

Procedure: Part A: Grignard Reagent Formation

-

Setup: Rigorously flame-dry all glassware (three-neck flask, condenser, dropping funnel) under vacuum and cool under an inert atmosphere (N₂ or Argon).

-

Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the flask. Gently warm with a heat gun until the iodine sublimes and its purple vapor dissipates, indicating the magnesium surface is activated.[6] Cool to room temperature.

-

Initiation: Add a small volume of anhydrous THF to just cover the magnesium. In the dropping funnel, prepare a solution of 1-bromo-2-fluorobenzene (1.0 equivalent) in anhydrous THF. Add ~10% of this solution to the magnesium. An exothermic reaction and a color change to cloudy grey/brown should be observed. If not, gentle warming may be required.

-

Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After addition, stir for an additional 1-2 hours at room temperature to ensure complete formation. The resulting Grignard reagent should be used immediately.

Part B: Reaction with Acyl Chloride 6. Setup: In a separate, flame-dried flask under an inert atmosphere, dissolve 3-fluorobenzoyl chloride (0.9 equivalents to favor complete consumption) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath. 7. Addition: Slowly add the freshly prepared Grignard reagent from Part A to the stirred acyl chloride solution via cannula transfer. Maintaining the low temperature is crucial to prevent over-addition and formation of a tertiary alcohol byproduct. 8. Reaction: Stir at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature and stir overnight. 9. Quenching & Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. 10. Extraction & Purification: Extract the mixture with diethyl ether (3x). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Summary: Grignard Synthesis

| Reagent/Parameter | Molar Eq. | Notes |

| 1-Bromo-2-fluorobenzene | 1.0 | Used to generate the Grignard reagent. |

| Magnesium | 1.2 | Excess ensures complete consumption of the aryl halide. |

| 3-Fluorobenzoyl Chloride | 0.9 | Used slightly sub-stoichiometrically to avoid unreacted acyl chloride in the final product. |

| Temperature | -78 °C to RT | Low temperature for addition is critical for selectivity. |

| Reaction Time | 12 - 16 hours | Typically requires overnight stirring for completion. |

| Typical Yield | 60 - 80% | Generally higher and more selective than Friedel-Crafts. |

Visualization: Grignard Reaction Workflow

Caption: Step-wise workflow for the Grignard synthesis of this compound.

Pathway III: Palladium-Catalyzed Suzuki-Miyaura Coupling

Modern synthetic chemistry often favors palladium-catalyzed cross-coupling reactions for their versatility, high functional group tolerance, and milder reaction conditions. The acyl Suzuki-Miyaura coupling is a premier method for constructing diaryl ketones.[8][9][10]

Mechanistic Rationale

This reaction couples an organoboron species (e.g., 2-fluorophenylboronic acid) with an acyl electrophile (3-fluorobenzoyl chloride) in the presence of a palladium catalyst and a base. The catalytic cycle is a well-established sequence of three main steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the acyl chloride, forming an acyl-Pd(II) complex.

-

Transmetalation: The base activates the boronic acid, facilitating the transfer of the 2-fluorophenyl group from boron to the palladium center.

-

Reductive Elimination: The two organic fragments (acyl and aryl) couple and are eliminated from the palladium center, forming the desired ketone product and regenerating the Pd(0) catalyst.[8]

This method avoids the use of harsh Lewis acids and highly reactive organometallics, making it compatible with a wider range of functional groups.

Experimental Protocol: Acyl Suzuki-Miyaura Coupling

Objective: To synthesize this compound via Pd-catalyzed cross-coupling.

Materials:

-

3-Fluorobenzoyl chloride

-

2-Fluorophenylboronic acid

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or BrettPhos Pd G3)[11]

-

Base (e.g., K₃PO₄ or Cs₂CO₃)

-

Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

Procedure:

-

Setup: To a Schlenk flask, add 2-fluorophenylboronic acid (1.2 equivalents), the base (3.0 equivalents), and the palladium catalyst (1-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.

-

Solvent/Reagent Addition: Add the anhydrous, degassed solvent, followed by 3-fluorobenzoyl chloride (1.0 equivalent) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.

-

Extraction: Dilute the filtrate with water and extract with ethyl acetate (3x).

-

Washing and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling

| Reagent/Parameter | Molar Eq. / Value | Notes |

| 3-Fluorobenzoyl Chloride | 1.0 | Electrophilic partner. |

| 2-Fluorophenylboronic acid | 1.2 - 1.5 | Nucleophilic partner, slight excess is common. |

| Palladium Catalyst | 1 - 5 mol% | Choice of catalyst/ligand is critical.[11] |

| Base | 2.0 - 3.0 | Essential for the transmetalation step. |

| Temperature | 80 - 110 °C | Solvent-dependent. |

| Typical Yield | 70 - 95% | Often the highest yielding and cleanest method. |

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the acyl Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Synthetic Pathways

| Feature | Friedel-Crafts Acylation | Grignard Reaction | Suzuki-Miyaura Coupling |

| Reagents | Strong Lewis Acid (AlCl₃) | Highly basic organometallic | Air-stable boronic acids |

| Conditions | Harsh, often cryogenic start | Strict anhydrous, inert atm. | Mild heating, inert atm. |

| Selectivity | Moderate (isomer formation) | High (defined coupling partners) | High (defined coupling partners) |

| Yield | Moderate | Good to Excellent | Excellent to Quantitative |

| Functional Groups | Poor tolerance (-NH₂, -OH)[4] | Poor tolerance (protic groups) | Excellent tolerance |

| Scalability | Industrial standard, but waste | Challenging due to conditions | Good, catalyst cost is a factor |

| Safety | Corrosive AlCl₃, HCl gas | Pyrophoric potential of Mg | Less hazardous reagents |

Conclusion

The synthesis of this compound can be successfully achieved through several distinct chemical pathways.

-

Friedel-Crafts acylation offers a classic, cost-effective route, but is hampered by issues of regioselectivity and harsh reaction conditions.

-

The Grignard reaction provides a significant improvement in selectivity and yield, though it demands rigorous control over experimental conditions, particularly the exclusion of moisture.

-

The Suzuki-Miyaura coupling represents the most modern and versatile approach, characterized by its mild conditions, high yields, and broad functional group compatibility, making it the preferred method in many research and development settings.

The optimal choice of synthesis pathway will ultimately depend on the specific requirements of the researcher, balancing factors such as available starting materials, required purity, scale, and tolerance for specific functional groups.

References

- Application Note: Synthesis of Diaryl Ketones using Suzuki-Miyaura Coupling. Benchchem.

- Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides.

- Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl‐boronicacid.

- Friedel–Crafts reaction. Wikipedia.

- the acylation of benzene - electrophilic substitution. Chemguide.

- Palladium-Catalyzed Suzuki–Miyaura Couplings of Glycal Boronates with Aryl Thianthrenium Salts for the Synthesis of C-Aryl Glycals.

- Technical Support Center: Friedel-Crafts Acyl

- Friedel–Crafts Acyl

- A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acyl

- 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.

- Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.

- Application Notes and Protocols: Grignard Reaction of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.

- Preparation of the Grignard reagent, phenylmagnesium bromide. Thompson Rivers University.

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physical Properties of 2,3'-Difluorobenzophenone

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 2,3'-Difluorobenzophenone

This compound, identified by CAS number 58139-11-0, is an aromatic ketone featuring two fluorine atoms on separate phenyl rings.[1] This dissymmetry distinguishes it from its isomers and imparts a unique set of physical and chemical properties. As a fluorinated organic molecule, it serves as a critical building block and intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. The strategic placement of fluorine atoms can significantly alter a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinities, making difluorinated benzophenones like the 2,3'-isomer valuable synthons in drug design and the development of high-performance polymers.

This guide provides a comprehensive overview of the core physical properties of this compound, outlines detailed experimental protocols for their determination, and offers insights into the spectroscopic techniques essential for its characterization. The methodologies described are grounded in principles of scientific integrity, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data.

Section 1: Core Physicochemical Properties

The fundamental physical properties of a compound are dictated by its molecular structure. For this compound, the polarity induced by the carbonyl group and the two fluorine atoms, combined with its molecular weight and shape, governs its behavior in various physical states. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 58139-11-0 | [1] |

| Molecular Formula | C₁₃H₈F₂O | [1] |

| Molecular Weight | 218.20 g/mol | [1] |

| Boiling Point | 177 °C (at 16 mm Hg) | [2] |

| Density | 1.239 g/cm³ | [] |

| Appearance | Not explicitly stated for 2,3'-isomer; isomers are typically off-white to yellow solids or liquids. | [4] |

| Solubility | Soluble in common organic solvents like Chloroform and Methanol (inferred from isomers). | [4] |

Section 2: Spectroscopic Characterization

Spectroscopy is the cornerstone of molecular characterization, providing an electronic and vibrational fingerprint of the compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. For this compound, the IR spectrum is dominated by several key absorptions:

-

C=O Stretch: A strong, sharp absorption is expected in the region of 1650-1670 cm⁻¹ , characteristic of an aromatic ketone. The conjugation with two phenyl rings slightly lowers this frequency compared to a simple aliphatic ketone. The electronic effects of the fluorine substituents will subtly influence the precise position of this peak.

-

C-F Stretch: Strong absorptions corresponding to the carbon-fluorine bonds are anticipated in the 1100-1300 cm⁻¹ region.

-

C-C Aromatic Stretch: Multiple peaks of variable intensity will appear in the 1450-1600 cm⁻¹ range, indicative of the aromatic rings.

-

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene rings will be present in the fingerprint region (690-900 cm⁻¹ ), providing information about the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

-

¹H NMR: The proton NMR spectrum will show a complex series of multiplets in the aromatic region (typically 7.0-8.0 ppm ). Due to the dissymmetric nature of the molecule, all eight aromatic protons are chemically non-equivalent, leading to overlapping signals. The coupling of protons with adjacent fluorine atoms (JHF) will further split these signals, adding to the complexity.

-

¹³C NMR: The carbon spectrum will display 13 distinct signals. The carbonyl carbon is the most deshielded, appearing around 195 ppm . The carbons directly bonded to fluorine will show large one-bond coupling constants (¹JCF), and other carbons in the rings will exhibit smaller two- and three-bond couplings, which are invaluable for definitive signal assignment.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms. The chemical shifts of these signals provide insight into the electronic environment of each fluorine atom.[5]

Section 3: Experimental Methodologies

The accurate determination of physical properties relies on robust and well-controlled experimental procedures. As a Senior Application Scientist, the emphasis is not just on the steps themselves, but on the causality—the "why"—behind the protocol design to ensure data integrity.

Workflow for Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid, whereas impurities lead to a depressed and broadened melting range.[6]

Causality Behind the Protocol:

-

Drying the Sample: Moisture can act as an impurity, depressing the melting point. Thorough drying is essential for an accurate measurement.

-

Powdering and Packing: A finely powdered, well-compacted sample ensures uniform heat transfer throughout the material, leading to a sharper, more reproducible melting range.[7]

-

Two-Stage Heating: The initial rapid scan saves time by quickly identifying the approximate melting temperature.[8][9] The subsequent slow scan is critical for accuracy; a slow ramp rate (1-2°C/minute) ensures that the temperature of the heating block and the sample are in thermal equilibrium, allowing for a precise observation of the melting transition.

Protocol for Acquiring an FTIR Spectrum

This protocol describes the Attenuated Total Reflectance (ATR) method, which is modern, requires minimal sample preparation, and is suitable for solids.[10]

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has been allowed to stabilize (typically 30 minutes).

-

Verify the cleanliness of the ATR crystal (diamond or germanium). Clean with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

-

-

Background Collection (Self-Validation):

-

With nothing on the ATR crystal, initiate a "background scan." This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response.[11] The software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself.

-

-

Sample Analysis:

-

Place a small amount of the powdered this compound onto the center of the ATR crystal.

-

Lower the instrument's pressure arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum, as the IR beam only penetrates a few microns into the sample.[10]

-

Initiate the sample scan.

-

-

Data Processing and Cleaning:

-

After the scan, raise the pressure arm and carefully clean the sample off the ATR crystal using a suitable solvent.

-

Process the spectrum using the instrument software. This may include baseline correction and peak labeling.

-

Protocol for Acquiring a ¹H NMR Spectrum

This protocol ensures high-resolution data suitable for structural elucidation.

-

Sample Preparation (The Most Critical Stage):

-

Solvent Choice: Select a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for nonpolar to moderately polar organic compounds.[12]

-

Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[12] This concentration is optimal for proton NMR, balancing good signal-to-noise with avoiding solution viscosity issues that can broaden peaks.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure there is no solid material in the tube.

-

Cleaning: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe®) to remove any dust or fingerprints.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine, using a depth gauge to ensure the correct and consistent placement within the magnetic field.[12]

-

Insert the sample into the spectrometer.

-

Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field against drift. Then, it will "shim" the magnetic field, a process of adjusting small shim coils to make the magnetic field as homogeneous as possible across the sample volume.[13] This step is paramount for achieving sharp spectral lines and high resolution.

-

Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse angle, relaxation delay) and start the experiment.

-

-

Data Processing:

-

The raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform.

-

The spectrum is then phased, baseline corrected, and referenced. For CDCl₃, the residual solvent peak at 7.26 ppm is typically used as a secondary reference.

-

References

-

Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Available from: [Link]

-

Go up. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023-07-24). Available from: [Link]

-

University of Calgary. Melting point determination. Available from: [Link]

-

Westlab Canada. Measuring the Melting Point. (2023-05-08). Available from: [Link]

-

SSERC. Melting point determination. Available from: [Link]

-

University of Missouri–St. Louis. Experiment 1 - Melting Points. Available from: [Link]

-

Unknown. Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Available from: [Link]

-

Chemistry LibreTexts. How an FTIR Spectrometer Operates. (2023-04-09). Available from: [Link]

-

Unknown. Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Available from: [Link]

-

Unknown. Standard Operating Procedure H-NMR. Available from: [Link]

-

Pharma Beginners. FTIR-Operation and Calibration SOP. (2020-04-13). Available from: [Link]

-

Pharmaguideline. SOP for Calibration of FT-IR Spectrometer. Available from: [Link]

-

alwsci. How To Prepare And Run An NMR Sample. (2025-07-24). Available from: [Link]

-

Unknown. 4 - Supporting Information. Available from: [Link]

-

Unknown. 19F NMR (471 MHz, CDCl3) of 2,3,7,8-tetrafluorothianthrene-S-oxide (2) and 4,4'-difluorobenzophenone (IS).. Available from: [Link]

-

Unknown. Sample preparation for FT-IR. Available from: [Link]

-

SpectraBase. 2,3-Difluorobenzophenone. Available from: [Link]

-

Bruker. Guide to FT-IR Spectroscopy. Available from: [Link]

-

PubChem. 2,4'-Difluorobenzophenone | C13H8F2O | CID 67651. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). Available from: [Link]

-

Unknown. 19F + IS of 2 precursor. Available from: [Link]

-

PubChem. 4,4'-Difluorobenzophenone | C13H8F2O | CID 9582. Available from: [Link]

-

Diva-portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Available from: [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards:. Available from: [Link]

-

NIST. 4,4'-Difluorobenzophenone. Available from: [Link]

-

SpectraBase. 4,4'-Difluorobenzophenone - Optional[1H NMR] - Spectrum. Available from: [Link]

-

Chemcasts. 3,3′-Difluorobenzophenone (CAS 345-70-0) – Thermophysical Properties. Available from: [Link]

-

SpectraBase. 2,4'-Difluorobenzophenone - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

-

Chemior. DFBP | Chemior - CH/Flow. Available from: [Link]

-

ResearchGate. FT-IR spectra of benzophenone-containing PSEBS during.... Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 58139-11-0 [amp.chemicalbook.com]

- 4. 2,4'-Difluorobenzophenone | 342-25-6 [chemicalbook.com]

- 5. learning.sepscience.com [learning.sepscience.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. davjalandhar.com [davjalandhar.com]

- 8. westlab.com [westlab.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. commons.ggc.edu [commons.ggc.edu]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3'-Difluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the spectroscopic properties of 2,3'-Difluorobenzophenone, a molecule of significant interest in medicinal chemistry and materials science. As a fluorinated benzophenone, its unique electronic characteristics, influenced by the strategic placement of fluorine atoms, make a thorough understanding of its spectral behavior essential for its application in novel drug design and polymer chemistry. This document moves beyond a simple listing of data, offering in-depth analysis, field-proven experimental protocols, and the causal reasoning behind the interpretation of its spectroscopic signatures.

Introduction: The Significance of this compound

Benzophenones are a class of aromatic ketones that serve as a foundational scaffold in a multitude of applications, from photoinitiators to pharmaceutical agents. The introduction of fluorine atoms onto the aromatic rings dramatically alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[1] this compound, with its distinct substitution pattern, presents a unique electronic profile that is of considerable interest to researchers developing novel therapeutics and advanced polymers like polyether ether ketone (PEEK).[2][3]

The strategic placement of fluorine at the 2 and 3' positions creates an asymmetric electronic environment, influencing the molecule's conformation and reactivity. A comprehensive spectroscopic characterization is therefore paramount for its unambiguous identification, purity assessment, and for predicting its behavior in various chemical and biological systems.

This guide will systematically detail the theoretical underpinnings and practical application of four key spectroscopic techniques in the analysis of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F)

-

Infrared (IR) Spectroscopy

-

Mass Spectrometry (MS)

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

For each technique, we will explore the theoretical basis, provide detailed experimental protocols, present and interpret the spectral data, and offer insights into how these data collectively contribute to a holistic understanding of the molecule.

Synthesis of this compound: A Brief Overview

The synthesis of this compound can be achieved through several established synthetic routes. A common and effective method is the Friedel-Crafts acylation. This reaction typically involves the acylation of fluorobenzene with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Caption: Friedel-Crafts acylation for this compound synthesis.

Alternative synthetic strategies may include Suzuki coupling or other cross-coupling reactions, offering different pathways to access this and related fluorinated benzophenones. The choice of synthetic route can influence the impurity profile, making spectroscopic verification of the final product crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

Theoretical Basis: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (spin-spin splitting), and the number of protons of each type (integration). The electron-withdrawing nature of the carbonyl group and the fluorine atoms will cause a downfield shift (deshielding) of the aromatic protons.

Expected ¹H NMR Spectral Data for this compound:

| Proton Position | Expected Chemical Shift (ppm) | Splitting Pattern |

| H-2' | 7.6 - 7.8 | ddd |

| H-4', H-5', H-6' | 7.2 - 7.6 | m |

| H-3, H-4, H-5, H-6 | 7.1 - 7.5 | m |

Note: The exact chemical shifts and coupling constants for this compound are not widely available in public spectral databases. The values presented are estimations based on the analysis of similar fluorinated benzophenones and general principles of NMR spectroscopy.

Interpretation: The ¹H NMR spectrum of this compound is expected to show a complex multiplet pattern in the aromatic region (typically 7.0-8.0 ppm). The protons on the 2-fluorophenyl ring and the 3-fluorophenyl ring will exhibit distinct signals due to their different chemical environments. The protons ortho to the carbonyl group are generally the most deshielded. The fluorine atoms will introduce additional complexity through H-F coupling.

¹³C NMR Spectroscopy

Theoretical Basis: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The carbonyl carbon is characteristically found far downfield. The carbon atoms bonded to fluorine will show a large one-bond C-F coupling constant.

Expected ¹³C NMR Spectral Data for this compound:

| Carbon Position | Expected Chemical Shift (ppm) | C-F Coupling (J_CF) |

| C=O | 190 - 195 | - |

| C-2 | 160 - 165 | Large ¹J_CF |

| C-3' | 160 - 165 | Large ¹J_CF |

| Other Aromatic C | 115 - 140 | Smaller J_CF |

Note: These are predicted values based on known data for similar compounds.

Interpretation: The most downfield signal in the ¹³C NMR spectrum will be the carbonyl carbon. The two carbons directly attached to the fluorine atoms (C-2 and C-3') will appear as doublets due to one-bond coupling with ¹⁹F. The magnitude of this coupling constant is typically large (around 250 Hz). Other aromatic carbons will also exhibit smaller couplings to the fluorine atoms.

¹⁹F NMR Spectroscopy

Theoretical Basis: ¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment.

Expected ¹⁹F NMR Spectral Data for this compound:

| Fluorine Position | Expected Chemical Shift (ppm) |

| F-2 | -110 to -130 |

| F-3' | -110 to -130 |

Note: Chemical shifts are relative to a standard such as CFCl₃.

Interpretation: The ¹⁹F NMR spectrum is expected to show two distinct signals, one for each of the fluorine atoms, as they are in different chemical environments. The precise chemical shifts will be influenced by the electronic effects of the carbonyl group and the other aromatic ring.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and sharp peaks.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

Acquire the ¹⁹F NMR spectrum. This is a high-sensitivity nucleus, so acquisition times are generally shorter.

-

Caption: Workflow for acquiring NMR spectra of this compound.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of these vibrations is characteristic of the type of bond and the functional groups present.

Expected IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O stretch (ketone) | 1660 - 1680 | Strong |

| C-F stretch | 1200 - 1300 | Strong |

| Aromatic C=C stretch | 1580 - 1600 | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

Note: These are typical ranges for the specified functional groups.

Interpretation: The IR spectrum of this compound will be dominated by a strong absorption band in the region of 1660-1680 cm⁻¹ corresponding to the stretching vibration of the carbonyl group. The presence of conjugation with the aromatic rings slightly lowers this frequency compared to a non-conjugated ketone. Strong bands in the 1200-1300 cm⁻¹ region are indicative of the C-F stretching vibrations. The aromatic C=C and C-H stretching vibrations will also be present.

Experimental Protocol for IR Spectroscopy

Objective: To obtain the IR spectrum of this compound to identify its key functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum.

-

Data Analysis: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber.

Caption: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure.

Expected Mass Spectrum of this compound:

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₁₃H₈F₂O), which is approximately 218.05 g/mol .

-

Key Fragmentation Pathways:

-

Loss of a Fluorophenyl Group: Cleavage of the bond between the carbonyl carbon and one of the fluorophenyl rings can lead to the formation of a fluorobenzoyl cation (m/z 123) or a fluorophenyl cation (m/z 95).

-

Loss of CO: The molecular ion can lose a neutral carbon monoxide molecule to give a fragment at m/z 190.

-

Predicted Fragmentation Pattern:

| m/z | Possible Fragment | Interpretation |

| 218 | [C₁₃H₈F₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 123 | [C₇H₄FO]⁺ | Fluorobenzoyl cation |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

Note: The relative intensities of these fragments will depend on their stability.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with electrons (typically at 70 eV) in the ion source to generate ions.

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical Basis: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorbance (λ_max) are characteristic of the electronic structure of the molecule, particularly the extent of conjugation.

Expected UV-Vis Spectrum of this compound:

Benzophenone and its derivatives typically exhibit two main absorption bands:

-

A strong absorption band around 250 nm, corresponding to a π → π* transition.

-

A weaker absorption band at longer wavelengths (around 330-340 nm), corresponding to an n → π* transition of the carbonyl group.[4]

The exact λ_max values for this compound will be influenced by the fluorine substituents.

Experimental Protocol for UV-Vis Spectroscopy

Objective: To determine the absorption maxima of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).

-

Instrument Setup: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.

-

Data Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, MS, and UV-Vis techniques, provides a detailed and unambiguous characterization of this important molecule. Each technique offers a unique piece of the structural puzzle, and together they form a self-validating system for confirming the identity and purity of the compound. The protocols and interpretative guidance provided in this document are intended to empower researchers in their efforts to synthesize, characterize, and apply this and other novel fluorinated compounds in the advancement of drug discovery and materials science.

References

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. [Link]

-

4,4'-Difluorobenzophenone. Wikipedia. [Link]

-

UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. MDPI. [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]

- 4. EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H NMR Analysis of 2,3'-Difluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For halogenated compounds, particularly those containing fluorine, ¹H NMR analysis provides a rich dataset that goes beyond simple proton counting, offering deep insights into the electronic environment and spatial relationships within the molecule. This guide presents a comprehensive analysis of the ¹H NMR spectrum of 2,3'-Difluorobenzophenone, a key structural motif in various pharmacologically active compounds. We will explore the theoretical underpinnings of chemical shifts and spin-spin coupling in fluorinated aromatic systems, provide a detailed prediction of the spectrum, outline a robust experimental protocol for data acquisition, and discuss the interpretation of the resulting data. This document is intended to serve as a practical resource for scientists engaged in the synthesis, characterization, and development of fluorinated pharmaceuticals and fine chemicals.

Introduction

The Significance of Fluorinated Benzophenones